Lasioglossin LL-II is obtained from the venom of the Lasioglossum laticeps bee. This species, belonging to the family Halictidae, is known for producing venom that contains a variety of bioactive peptides. The venom's composition varies among species, contributing to the diversity of pharmacological activities observed in these peptides.
Lasioglossin LL-II falls under the classification of antimicrobial peptides (AMPs). AMPs are typically characterized by their positive charge and amphipathic nature, allowing them to interact with microbial membranes. This interaction often leads to disruption of the membrane integrity, resulting in bacterial cell death.
The synthesis of Lasioglossin LL-II can be performed using solid-phase peptide synthesis techniques. Typically, an automated peptide synthesizer is employed, utilizing standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process generally involves:
The synthesis typically yields peptides with purities assessed via reverse-phase HPLC and mass spectrometry. For example, yields for similar peptides have been reported around 58% to 63% based on HPLC analysis .
Lasioglossin LL-II possesses a specific amino acid sequence that contributes to its structure and function. The peptide's conformation can be influenced by environmental factors such as pH and ionic strength.
The molecular weight and sequence details are crucial for understanding its interactions with membranes and other biological molecules. For instance, circular dichroism spectroscopy can provide insights into the secondary structure of Lasioglossin LL-II in different environments .
Lasioglossin LL-II undergoes several chemical interactions primarily with microbial membranes. Its cationic nature allows it to bind to negatively charged components on bacterial surfaces, facilitating membrane disruption.
The peptide's mechanism often involves forming pores in lipid bilayers or altering membrane permeability. These reactions can be studied using fluorescence spectroscopy and other biophysical methods to observe changes in membrane dynamics upon peptide binding .
The mechanism by which Lasioglossin LL-II exerts its antimicrobial effects involves several steps:
Studies indicate that Lasioglossin LL-II can significantly inhibit bacterial growth at low concentrations, demonstrating its potency as an antimicrobial agent.
Lasioglossin LL-II is typically characterized by its solubility in aqueous solutions, which is influenced by its amino acid composition and charge distribution.
The peptide exhibits stability under physiological conditions but may undergo conformational changes when interacting with membranes or other biomolecules. Its antimicrobial activity is closely linked to these properties.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry provide detailed information about the peptide's structure and stability under various conditions .
Lasioglossin LL-II has several scientific applications:
Lasioglossin LL-II is a 15-residue antimicrobial peptide (H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH₂) originally isolated from the venom of the eusocial bee Lasioglossum laticeps (Hymenoptera: Halictidae) [2]. Its primary structure reveals key determinants of biological activity:
Phylogenetic analysis indicates lasioglossins belong to an evolutionarily distinct class of bee venom peptides lacking homology with melittin or apamin. Their sequence conservation across halictid bees suggests optimization for broad-spectrum pathogen defense, with <3 residue variations observed in congeneric species [2].
Table 1: Primary Sequences of Lasioglossin Isoforms
Isoform | Amino Acid Sequence | Position 7 Residue | Position 15 Residue |
---|---|---|---|
LL-I | VNWKKVLGKIIKVAK-NH₂ | Valine | Lysine |
LL-II | VNWKKILGKIIKVAK-NH₂ | Isoleucine | Lysine |
LL-III | VNWKKILGKIIKVVK-NH₂ | Isoleucine | Valine |
Bold denotes LL-II; Italics indicate hinge region residue. Source: [2]
LL-II undergoes dramatic conformational restructuring in membrane-mimetic environments. Circular dichroism (CD) spectroscopy reveals:
Nuclear magnetic resonance (NMR) studies in DPC micelles provide atomic-resolution insights:
Table 2: Structural Transitions of LL-II in Membrane Environments
Environment | Secondary Structure | Key Stabilizing Forces | Experimental Evidence |
---|---|---|---|
Aqueous buffer | 15% α-helix, 62% random coil | Electrostatic repulsion | CD: Minimum at 200 nm [1] |
DPC micelles | >80% α-helix (residues 3-14) | Hydrophobic packing, H-bonding | 2D NMR: RMSD 0.36 Å [1] |
POPC/POPG liposomes | 89% α-helix | Charge complementarity, hydrophobic insertion | CD: Minima at 208/222 nm [4] [7] |
The micelle-bound NMR structure (PDB: 2L24) reveals LL-II’s amphipathic architecture:
This curvature enables dual-phase membrane interaction:
Table 3: Residue-Specific Roles in Amphipathic Topography
Molecular Domain | Critical Residues | Functional Role | Biophysical Evidence |
---|---|---|---|
N-terminal anchor | Trp3, Val1 | Membrane insertion depth | Fluorescence blue shift: Δλ = 23 nm [1] |
Central hinge | Gly8 | Conformational flexibility | NMR: Reduced NOEs at Gly8 [1] |
C-terminal sector | Lys12, Lys15 | Electrostatic steering | Salt-dependent binding: Kₓ decreases 10-fold at 150mM NaCl [7] |
Hydrophobic core | Ile10, Ile11, Val13 | Membrane perturbation | DSC: Alters lipid phase transition by 4°C [7] |
Despite high sequence identity (93%), lasioglossin isoforms exhibit distinct biophysical and biological profiles:
Functional consequences of the Gly8 hinge:
Table 4: Functional Comparison of Lasioglossin Isoforms
Property | LL-I | LL-II | LL-III | Structural Basis |
---|---|---|---|---|
Net charge | +5 | +5 | +5 | Conserved lysine residues |
Hydrophobic residues | Val6, Val13 | Ile6, Val13 | Ile6, Val13, Val15 | C-terminal hydrophobicity |
MIC vs. S. aureus (µM) | 5.0 | 2.5 | 1.2 | Hydrophobicity correlates with potency |
Helicity in SDS (%) | 78 | 85 | 91 | Hydrophobic packing optimization |
Hemolytic activity (HC₅₀, µg/mL) | >200 | >200 | 150 | Higher hydrophobicity increases eukaryotic membrane interaction |
Data compiled from [2] [4] [7]
LL-II occupies a unique functional niche: Its central Gly8 provides greater conformational adaptability than LL-I or LL-III, enabling broad-spectrum activity while maintaining low hemolysis (>200 µg/mL HC₅₀) [2]. This balance stems from optimized amphipathicity (hydrophobic moment μH = 0.72) and moderate hydrophobicity (Boman index = 2.3 kcal/mol) [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3